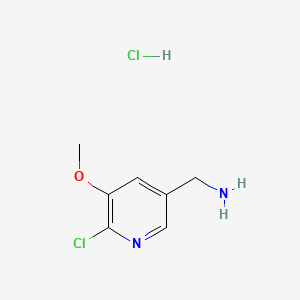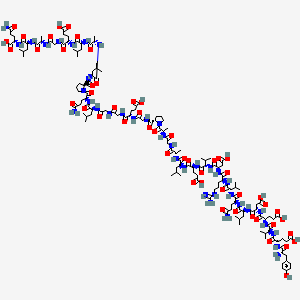
5,5'-Disulfanediylbis(2-chloroaniline)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5’-Disulfanediylbis(2-chloroaniline) is a chemical compound with the molecular formula C12H10Cl2N2S2 and a molecular weight of 317.26 g/mol . This compound is characterized by the presence of two chlorine atoms and two sulfur atoms, which are linked through a disulfide bond. It is primarily used in research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-Disulfanediylbis(2-chloroaniline) typically involves the reaction of 2-chloroaniline with sulfur-containing reagents under controlled conditions. One common method involves the oxidation of 2-chloroaniline in the presence of sulfur to form the disulfide bond . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the formation of the disulfide linkage.
Industrial Production Methods
In industrial settings, the production of 5,5’-Disulfanediylbis(2-chloroaniline) is carried out in large-scale reactors where the reaction parameters such as temperature, pressure, and concentration of reactants are meticulously controlled to ensure high yield and purity. The compound is then purified using techniques like recrystallization or chromatography to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions
5,5’-Disulfanediylbis(2-chloroaniline) undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can break the disulfide bond, yielding thiol derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions to replace the chlorine atoms.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5,5’-Disulfanediylbis(2-chloroaniline) has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and in studying disulfide bond formation and cleavage.
Biology: Investigated for its potential role in modulating biological pathways involving disulfide bonds.
Medicine: Explored for its potential therapeutic applications, particularly in the development of drugs targeting disulfide bonds in proteins.
Industry: Utilized in the production of specialty chemicals and materials due to its unique reactivity.
Mecanismo De Acción
The mechanism of action of 5,5’-Disulfanediylbis(2-chloroaniline) involves the formation and cleavage of disulfide bonds. This compound can interact with thiol groups in proteins, leading to the formation of disulfide bonds that can alter the protein’s structure and function. This property is particularly useful in studying redox biology and developing therapeutic agents that target disulfide bonds in proteins .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloroaniline: A precursor in the synthesis of 5,5’-Disulfanediylbis(2-chloroaniline).
4,4’-Disulfanediylbis(2-chloroaniline): A similar compound with a different substitution pattern on the aromatic ring.
Bis(2-chloroaniline) disulfide: Another disulfide-linked compound with similar properties.
Uniqueness
5,5’-Disulfanediylbis(2-chloroaniline) is unique due to its specific substitution pattern and the presence of two chlorine atoms, which confer distinct reactivity and properties compared to other disulfide-linked aniline derivatives. Its ability to form and cleave disulfide bonds makes it particularly valuable in research focused on redox biology and protein chemistry .
Propiedades
IUPAC Name |
5-[(3-amino-4-chlorophenyl)disulfanyl]-2-chloroaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2S2/c13-9-3-1-7(5-11(9)15)17-18-8-2-4-10(14)12(16)6-8/h1-6H,15-16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJYNNWAPVXBAQD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1SSC2=CC(=C(C=C2)Cl)N)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40855910 |
Source


|
| Record name | 3,3'-Disulfanediylbis(6-chloroaniline) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40855910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1349338-07-3 |
Source


|
| Record name | 3,3'-Disulfanediylbis(6-chloroaniline) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40855910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


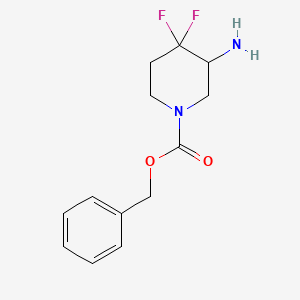


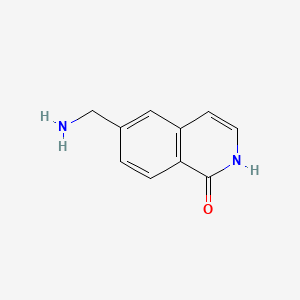
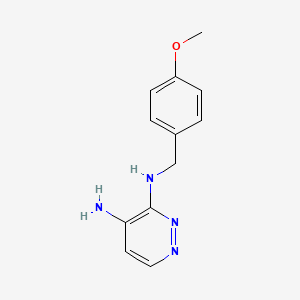
![5-Chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine](/img/structure/B597483.png)



![3-Fluoro-4-[2-(trifluoromethoxy)phenyl]benzoic acid](/img/structure/B597489.png)
